2H-Chromen-2-ol

Description

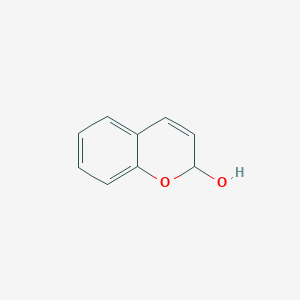

Structure

2D Structure

3D Structure

Properties

CAS No. |

116485-96-2 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2H-chromen-2-ol |

InChI |

InChI=1S/C9H8O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6,9-10H |

InChI Key |

SERVTOXIOYSDQO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(O2)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(O2)O |

Synonyms |

2H-chroMen-2-ol |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations in 2h Chromen 2 Ol Synthesis

Delineation of Proposed Reaction Pathways

Several distinct mechanistic routes for the synthesis of 2H-chromen-2-ol derivatives have been proposed and investigated. These pathways highlight the versatility of modern synthetic chemistry in accessing this core structure.

One prominent transition-metal-free strategy involves a cascade three-component coupling of arynes, an activated alkene, and N,N-dimethylformamide (DMF). researchgate.net This process is proposed to proceed through the formation of an o-quinone methide intermediate, which is then trapped by the alkene. researchgate.net This cascade involves C-O and C-C bond cleavage as well as the formation of two new C-O bonds and one C-C bond in a single operation. researchgate.net

Another significant pathway is the dual light and Brønsted acid-mediated isomerization-cyclization of enones. csic.es This reaction is believed to yield this compound intermediates, which can then undergo further transformations. csic.es The mechanism involves a photoinduced isomerization followed by an acid-catalyzed cyclization.

Tandem reactions also provide an efficient route. For instance, a process involving the oxidation of an aldehyde to a carboxylic acid, followed by an iodolactonization, has been developed for related heterocyclic systems, and the synthetic strategy has been adapted for the one-pot synthesis of this compound derivatives. researchgate.netacs.org Mechanistic inquiries into related reactions suggest the involvement of radical intermediates, with control experiments indicating that a copper catalyst is crucial for the initial oxidation of the aldehyde to the corresponding carboxylic acid intermediate. acs.org

Electrochemical methods present a unique pathway for the formation of this compound derivatives from substituted coumarins. The proposed mechanism for the electrochemical reduction of 4-(bromomethyl)-2H-chromen-2-ones involves the initial one-electron addition to form a radical-anion. This is followed by the rapid cleavage of the carbon-bromine bond to afford a radical intermediate, which then undergoes further reactions.

Finally, specific syntheses from substituted salicylaldehydes have been reported. The reaction of salicylaldehydes with ethyl 4-chloro-3-oxobutanoate in the presence of piperidine (B6355638) is a known method to produce ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylates, which are stable this compound derivatives. researchgate.net The reduction of substituted coumarins, such as 7,8-dibenzyloxy-4-N,N-dibenzylaminomethyl-2-oxo-2H-chromene, with reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures also directly yields the corresponding this compound. nih.gov

Elucidation of Key Intermediates and Transition States

The elucidation of transient species, such as key intermediates and transition states, is fundamental to understanding the reaction dynamics in this compound synthesis.

Key Intermediates:

Arynes and o-Quinone Methides : In transition-metal-free cascade reactions, arynes are generated as highly reactive intermediates from precursors like 2-(trimethylsilyl)aryl triflates. researchgate.net These arynes are proposed to react further to form an o-quinone methide, which is subsequently trapped to form the chromene skeleton. researchgate.netrsc.org

Benzopyrylium Ions : In certain acid-catalyzed reactions, particularly those starting from racemic this compound derivatives, an achiral 1-benzopyrylium ion is generated as a key reactive intermediate. csic.esresearchgate.net This intermediate forms through the stereoablative loss of the hydroxyl group and is central to subsequent enantioselective transformations. researchgate.net

Radical-Anions and Radicals : Electrochemical reduction of substituted coumarins proceeds via a radical-anion intermediate, which forms upon a one-electron transfer to the molecule. Subsequent cleavage of this intermediate generates a radical species that dictates the final product distribution through dimerization or further reduction and protonation.

Sulfonyl Allenes : A proposed mechanistic pathway for the formation of 4-(arylsulfonyl)-2H-chromen-2-ol scaffolds involves the reaction of an aryne with a 2-bromoallylsulfone. sci-hub.se This reaction is thought to proceed through the in-situ generation of a sulfonyl allene (B1206475) intermediate, which then undergoes annulation with the aryne. sci-hub.se

Oxocarbenium Ions : In glycosylation reactions, which share mechanistic principles with hemiacetal formation, the formation of an oxocarbenium ion intermediate is a critical step. ulaval.ca Nucleophilic attack on this ion, which can exist in various conformations (e.g., 4H3), determines the stereochemical outcome of the product. ulaval.ca

Transition States: Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to gain insight into the transition states of these complex reactions. researchgate.net For nucleophilic additions to carbonyls or oxocarbenium ions with an adjacent chiral center, the Cornforth–Evans transition state model is often invoked to rationalize the observed stereoselectivity. ulaval.ca This model helps predict the facial selectivity of the incoming nucleophile. ulaval.ca Ab initio quantum chemistry calculations have also been used to rationalize the high enantiomeric excesses obtained in certain cyclization reactions by modeling the transition state structures. researchgate.net

Investigation of Catalyst Role and Ligand Effects in Reaction Mechanisms

Catalysts and their associated ligands play a pivotal role in directing the course and efficiency of reactions that produce this compound. Their influence extends to reaction rates, selectivity, and the stabilization of key intermediates.

Acid Catalysis : Both Brønsted and Lewis acids are frequently employed. Brønsted acids are crucial in the cyclization of enones, where they catalyze the formation of a this compound intermediate and its subsequent conversion to a benzopyrylium ion via water elimination. csic.es Lewis acids, such as Indium(III) bromide (InBr₃), have been shown to be effective catalysts for the C3-alkylation of indoles using this compound derivatives as the alkylating agent, demonstrating their ability to activate the hemiacetal moiety. researchgate.net Boron trifluoride etherate (BF₃·Et₂O) is used as a catalyst for the one-step cyclocondensation of phenols with 1,1-disubstituted propargyl alcohols to give 2H-chromenes. researchgate.net

Palladium Catalysis : Palladium catalysts are versatile for C-C bond formation. In reactions like the C3-benzylation of indoles, the choice of ligand is critical. Ligands with large bite angles, such as DPEphos, were found to be optimal, suggesting they provide the right balance between different steps in the catalytic cycle. acs.org The use of either electron-rich or electron-deficient phosphine (B1218219) ligands resulted in diminished yields. acs.org

Copper Catalysis : Copper(I) iodide (CuI) has been identified as a key mediator in tandem oxidation/iodolactonization reactions. acs.org Mechanistic experiments revealed that CuI is essential for the initial oxidation of aldehydes to carboxylic acids, a crucial step preceding the cyclization. acs.org

Organocatalysis : Organic bases like piperidine are used to catalyze the condensation reaction between salicylaldehydes and β-keto esters to form this compound derivatives. researchgate.net In other systems, organo-base catalysts such as DBU and triethylamine (B128534) have been utilized in one-pot syntheses of related chromene structures.

The table below summarizes the role of various catalysts in the synthesis of this compound and related compounds.

| Catalyst System | Reactants | Transformation | Mechanistic Role of Catalyst |

| Brønsted Acid (e.g., Chiral Phosphoric Acid) | Enones | Isomerization-Cyclization | Catalyzes cyclization to this compound and subsequent elimination to a benzopyrylium ion. csic.es |

| InBr₃ (Lewis Acid) | Indoles + 2H-Chromen-2-ols | C3-Alkylation of Indole | Activates the this compound for nucleophilic attack by the indole. researchgate.net |

| [Pd(allyl)(cod)]BF₄ / DPEphos | Indoles + Benzyl Carbonates | C3-Benzylation of Indole | The Pd(0) catalyst facilitates the reaction; the DPEphos ligand with a large bite angle is optimal for the catalytic cycle. acs.org |

| CuI / TBHP | 2-O-tethered Alkenyl Benzaldehydes | Tandem Oxidation-Iodolactonization | CuI promotes the initial oxidation of the aldehyde to a carboxylic acid intermediate. acs.org |

| Piperidine (Organocatalyst) | Salicylaldehydes + Ethyl 4-chloro-3-oxobutanoate | Condensation-Cyclization | Acts as a base to facilitate the initial condensation and subsequent cyclization to form the this compound ring. researchgate.net |

Mechanistic Studies of Specific Chemical Transformations

The mechanisms of several key chemical transformations that either lead to or utilize the this compound core have been investigated in detail.

Annulation and Cyclization : The annulation of arynes is a powerful method for constructing the chromene ring. In a transition-metal-free approach, the reaction of an aryne with an activated alkene and DMF leads to this compound derivatives via a cascade process involving C-C and C-O bond formations. researchgate.net A palladium-catalyzed [5+2] annulation of 2-aroylmethoxyarylboronic acids and alkynes, which involves intramolecular nucleophilic addition of a vinylpalladium species to a ketone, represents a related cyclization strategy to form a seven-membered ring. researchgate.net Photochemical cyclization of enones, mediated by light and a Brønsted acid, provides another route where the key step is the acid-catalyzed ring closure to the hemiacetal. csic.es

Michael Addition : The formation of the this compound scaffold can be achieved through pathways involving Michael-type additions. For instance, the reaction of salicylaldehydes with ethyl 4-chloro-3-oxobutanoate likely proceeds through an initial Knoevenagel or aldol-type condensation followed by an intramolecular conjugate addition (oxa-Michael addition) of the phenolic oxygen onto the α,β-unsaturated ester intermediate, which then tautomerizes to the stable this compound product. researchgate.net While not a direct synthesis, aza-Michael addition reactions of 1,2,4-triazoles to 3-nitro-2H-chromenes under catalyst-free conditions have been studied, providing insight into the reactivity of the chromene system towards nucleophiles. researchgate.net

Ring Transformations : this compound derivatives can serve as precursors for ring expansion reactions. A notable example is the Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives. researchgate.net This reaction, when performed with (ethoxycarbonylmethylene)triphenylphosphorane, leads to substituted 2,3-dihydrobenzoxepine-4-carboxylates, effectively expanding the six-membered heterocyclic ring into a seven-membered benzoxepine (B8326511) ring. researchgate.net The mechanism involves the Wittig reagent reacting with a ketone derivative formed from the starting hemiacetal. researchgate.netresearchgate.net

The table below provides an overview of specific transformations and their mechanistic features.

| Transformation | Starting Materials | Key Mechanistic Feature | Product Type |

| Aryne Annulation | Aryne + Activated Alkene + DMF | Cascade reaction via o-quinone methide intermediate. researchgate.net | ortho-Formyl Allyl Aryl Ethers and this compound derivatives. researchgate.net |

| Photochemical Cyclization | Enones | Dual light and Brønsted acid-mediated isomerization and cyclization. csic.es | 4H-Chromenes (via this compound intermediate). csic.es |

| Aza-Michael Addition | 3-Nitro-2H-chromenes + 1,2,4-Triazoles | Catalyst-free intermolecular C-N bond formation at room temperature. researchgate.net | 1,2,4-Triazole-based 3-nitrochromanes. researchgate.net |

| Wittig Homologation (Ring Expansion) | 2-(Chloromethyl)-2H-chromen-2-ol + Wittig Reagent | Reaction with a ketone derivative of the starting material to give a ring-expanded product. researchgate.net | 2,3-Dihydrobenzoxepine-4-carboxylates. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2h Chromen 2 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural analysis of 2H-Chromen-2-ol derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. weebly.com One-dimensional (1D) techniques like ¹H and ¹³C NMR are fundamental for initial characterization, while advanced two-dimensional (2D) methods offer deeper insights into complex structures. weebly.comipb.pt

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for elucidating the structure of this compound derivatives by providing information on the number, environment, and coupling of protons.

In the ¹H NMR spectra of 2H-chromen-2-one derivatives, characteristic signals are observed for the aromatic protons of the chromene ring system. For instance, in the spectrum of 3-[1-(4-chlorophenylimino) ethyl] 2H-chromen-2-one, two doublets corresponding to aromatic protons appear at δ 7.02-7.04 ppm and δ 7.45-7.47 ppm, with coupling constants of 8.00 Hz and 8.10 Hz, respectively. scialert.net A singlet for the vinylic proton (H-4) of the coumarin (B35378) ring is typically observed at a downfield chemical shift, for example at δ 6.81 ppm for 3-(2-(phenylimino)-3-phenyl-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one. mdpi.com

Substituents on the chromene ring and at various positions significantly influence the chemical shifts of nearby protons. For example, in 4-hydroxy-3-((phenyl)(ethylamino)methyl)-2H-chromen-2-one derivatives, a singlet for the aliphatic C-H proton appears around δ 5.15-5.52 ppm. chimicatechnoacta.ru The presence of hydroxyl and amine groups is often confirmed by singlets that are exchangeable with D₂O, such as the NH proton signal at δ 10.41 ppm in 3-(2-(phenylimino)-3-phenyl-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one. mdpi.com

The following table summarizes characteristic ¹H NMR chemical shifts for various this compound derivatives:

| Compound/Fragment | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 3-[1-(4-chlorophenylimino) ethyl] 2H-chromen-2-one | Aromatic CH | 7.02-7.04 | d | 8.00 | scialert.net |

| 3-[1-(4-chlorophenylimino) ethyl] 2H-chromen-2-one | Aromatic CH | 7.45-7.47 | d | 8.10 | scialert.net |

| 3-(2-(Phenylimino)-3-phenyl-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one | Coumarin H-4 | 6.81 | s | mdpi.com | |

| 4-hydroxy-3-((phenyl)(ethylamino)methyl)-2H-chromen-2-one | Aliphatic CH | 5.15-5.52 | s | chimicatechnoacta.ru | |

| 3-(2-(Phenylimino)-3-phenyl-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one | NH | 10.41 | s | mdpi.com | |

| 6-Bromo-2-phenyl-3-(1H-1,2,4-triazole-1-yl)-2H-chromen-2-ol | Aromatic CH | 7.75 | d | 2.4 | mdpi.com |

| 2-tert-Butyl-6-chloro-3-(1H-1,2,4-triazole-1-yl)-2H-chromen-2-ol | tert-Butyl | 0.73 | s | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of this compound derivatives.

The carbonyl carbon (C=O) of the lactone ring in 2H-chromen-2-one derivatives typically resonates at a downfield chemical shift, often in the range of δ 159-175 ppm. For example, in 3-[1-(methylimino) ethyl]-2H-chromen-2-one, the carbonyl carbon appears at δ 159.4 ppm, while in 3-[1-(phenylimino) ethyl]-2H-chromen-2-one, it is observed at δ 175.3 ppm. scialert.net The carbons of the aromatic ring and the C=C double bond of the pyrone ring show signals in the aromatic region, typically between δ 110 and 160 ppm. For instance, in 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, the presence of signals for two methoxy (B1213986) groups and the coumarin double bonds are confirmed in the ¹³C NMR spectrum. mdpi.com

Substituents on the chromene ring also have a significant impact on the ¹³C NMR chemical shifts. In 2-tert-butyl-6-chloro-3-(1H-1,2,4-triazole-1-yl)-2H-chromen-2-ol, the carbons of the tert-butyl group appear at δ 43.0 and 24.5 ppm. mdpi.com The chemical shifts of the carbon atoms in the heterocyclic ring provide valuable information for confirming the structure of the synthesized compounds. mdpi.com

Below is a table summarizing representative ¹³C NMR data for this compound derivatives:

| Compound/Fragment | Functional Group | Chemical Shift (δ, ppm) | Reference |

| 3-[1-(Methylimino) ethyl]-2H-chromen-2-one | C=O | 159.4 | scialert.net |

| 3-[1-(Phenylimino) ethyl]-2H-chromen-2-one | C=O | 175.3 | scialert.net |

| 2-tert-Butyl-6-chloro-3-(1H-1,2,4-triazole-1-yl)-2H-chromen-2-ol | tert-Butyl Carbons | 43.0, 24.5 | mdpi.com |

| 4-hydroxy-3-((phenyl)(ethylamino)methyl)-2H-chromen-2-one | C=O | 173.89 | chimicatechnoacta.ru |

| 6-Bromo-2-phenyl-3-(1H-1,2,4-triazole-1-yl)-2H-chromen-2-ol | Aromatic/Vinylic Carbons | 98.1-152.1 | mdpi.com |

Advanced Two-Dimensional NMR Techniques

While 1D NMR provides fundamental structural information, complex this compound derivatives often require the application of two-dimensional (2D) NMR techniques for complete structural assignment. weebly.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable in establishing connectivity and spatial relationships between atoms. wikipedia.orgcreative-biostructure.com

COSY experiments are used to identify proton-proton (¹H-¹H) coupling networks, helping to trace out the spin systems within the molecule.

HSQC and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms (¹H-¹³C), providing unambiguous assignment of protonated carbons. wikipedia.org

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons.

NOESY provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.

The application of these advanced techniques allows for the complete and unambiguous structural elucidation of complex this compound derivatives, which is often not possible with 1D NMR alone. weebly.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for the characterization of this compound derivatives, providing information about the molecular weight and elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the determination of the protonated molecular ion [M+H]⁺. nih.govsciepub.com

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural insights. For carbazole-derived 2H-chromenes, a major fragmentation pathway involves the cleavage of the gamma-bond relative to the carbocation center. nih.gov Other common fragmentation pathways include the loss of small neutral molecules such as CH₃ (15 Da), CO (28 Da), and a combination of CO and CH₃ (43 Da). nih.gov

In the case of 3-(2-phenyl-oxo-ethoxy)-2H-chromen-2-one, the pseudo-molecular ion [M+H]⁺ at m/z 281 fragments to produce characteristic ions. sciepub.comsciepub.com These include the acylium ion at m/z 105, a fragment at m/z 175 resulting from the loss of benzaldehyde, and a fragment at m/z 119 corresponding to the loss of 3-hydroxycoumarin. sciepub.com The analysis of these fragmentation patterns, sometimes aided by computational methods like AM1 to understand electronic charges, helps to confirm the proposed structure. sciepub.comsciepub.com

The following table presents key mass spectrometry data for selected this compound derivatives:

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| 3-[1-(s-phenylimino) Ethyl]-2H-chromen-2-one derivative | ESI | 346 | 331, 201, 186, 161 | scialert.net |

| 3-(2-(Phenylimino)-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one | MS | 410 | - | mdpi.com |

| 3-(2-(Phenylimino)-3-phenyl-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one | MS | 396 | - | mdpi.com |

| 3-(2-phenyl-oxo-ethoxy)-2H-chromen-2-one | ESI | 281 | 175, 119, 105, 91 | sciepub.comsciepub.com |

| 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one | MS | 238 | 223 | mdpi.com |

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Applications

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a valuable tool for identifying the functional groups present in this compound derivatives. acs.org The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule, providing a characteristic "fingerprint" of the compound.

Key vibrational frequencies observed in the IR spectra of 2H-chromen-2-one derivatives include:

C=O stretching: The lactone carbonyl group exhibits a strong absorption band typically in the range of 1704-1745 cm⁻¹. scialert.netasianpubs.org

C=C stretching: Aromatic and vinylic C=C bonds show absorptions in the region of 1600-1612 cm⁻¹. scialert.net

C-O stretching: The C-O bond of the ester group absorbs around 1376-1381 cm⁻¹. scialert.net

O-H stretching: In derivatives containing hydroxyl groups, a broad absorption band is typically observed around 3300-3500 cm⁻¹. For example, in 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, a broad band at 3397 cm⁻¹ is characteristic of the phenolic groups. mdpi.com

N-H stretching: For compounds with amine or imine functionalities, N-H stretching vibrations are observed, for instance, at 3240 cm⁻¹ in a hydrazone derivative of 2H-chromen-2-one. scialert.net

C=N stretching: The imine C=N bond shows an absorption around 1558-1575 cm⁻¹. scialert.net

The following table summarizes characteristic IR absorption bands for various this compound derivatives:

| Compound/Fragment | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 3-[1-(Phenylimino) ethyl]-2H-chromen-2-one | C=O (ester) | 1745 | scialert.net |

| 3-[1-(Phenylimino) ethyl]-2H-chromen-2-one | C=C (aromatic) | 1612 | scialert.net |

| 3-[1-(Phenylimino) ethyl]-2H-chromen-2-one | C=N (imine) | 1558 | scialert.net |

| Hydrazone derivative of 2H-chromen-2-one | N-H | 3240 | scialert.net |

| 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one | O-H (phenolic) | 3397 | mdpi.com |

| 4-(Pyridine-2-ylamino)-2H-chromen-2-one | N-H | 3481 | asianpubs.org |

| 4-(Pyridine-2-ylamino)-2H-chromen-2-one | C=O | 1704 | asianpubs.org |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state structure of crystalline this compound derivatives. By diffracting X-rays through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms in the crystal lattice.

This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's conformation. For instance, the crystal structure of a 2-tert-butyl-3-(1H-1,2,4-triazol-1-yl)-2H-chromen-2-ol derivative was determined, revealing that the compound crystallizes in the centrosymmetric monoclinic space group C2/c, indicating it is a racemate. mdpi.com The unit cell parameters were determined to be a = 24.207(2) Å, b = 9.7963(7) Å, c = 14.9130(13) Å, β = 100.229(8)°, and V = 3480.2(5) ų. mdpi.com

Similarly, the structure of 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one was elucidated by X-ray crystallography, confirming the molecular connectivity and providing detailed structural parameters. researchgate.net The ability of X-ray crystallography to provide a complete and unambiguous three-dimensional structure makes it an invaluable tool in the structural elucidation of novel this compound derivatives, especially for resolving stereochemical questions. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC) for Purity and Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the study of this compound and its derivatives. oxfordindices.com It is widely employed to assess the purity of synthesized compounds, separate complex mixtures, and quantify individual components. oxfordindices.com The versatility of HPLC allows for the analysis of a broad range of chromene derivatives, which can vary significantly in polarity and molecular weight. oxfordindices.com

The primary application of HPLC in this context is the determination of sample purity. Following synthesis, crude reaction mixtures can be analyzed to identify the main product and any by-products or unreacted starting materials. By comparing the retention time of the main peak with that of a known reference standard, the identity of the compound can be confirmed. The peak area percentage from the chromatogram provides a quantitative measure of purity. For instance, the purity of compounds like 6-(Hydroxymethyl)-4-phenyl-3,4-dihydro-2H-chromen-2-ol can be effectively characterized using HPLC alongside other spectroscopic methods. ontosight.ai

Furthermore, HPLC is crucial for the separation of isomeric chromene derivatives, which often exhibit similar physical and chemical properties, making them difficult to separate by other means. Chiral derivatives of chromenes, which are stereoisomers, necessitate specialized HPLC techniques for their separation. Enantiomeric separations of chiral isochromene derivatives have been successfully achieved using cyclodextrin-based chiral stationary phases (CSPs). nih.gov This highlights the capability of chiral HPLC to resolve enantiomers, which is vital in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. nih.gov

Method development in HPLC involves the careful selection of the stationary phase (the column), the mobile phase (the solvent system), and the detector. oxfordindices.com Reversed-phase HPLC (RP-HPLC) is commonly used, typically with a C18 stationary phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Gradient elution, where the composition of the mobile phase is changed during the analysis, is frequently employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV-Vis detector, as the chromene ring system possesses strong chromophores that absorb ultraviolet light. researchgate.netchemmethod.com A diode array detector (DAD) or a variable wavelength detector offers the flexibility to monitor the effluent at multiple wavelengths, enhancing sensitivity and selectivity. oxfordindices.com

Advanced techniques coupling HPLC with other analytical methods, such as mass spectrometry (LC-MS), provide even more powerful tools for structural elucidation. nih.gov This hyphenated technique allows for the separation of components by HPLC, followed by their immediate mass analysis, providing molecular weight and fragmentation data that are invaluable for identifying unknown derivatives and impurities. nih.gov

Table 1: Examples of HPLC Conditions for Chromene Derivative Analysis

| Compound Class | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Oxygen Heterocyclic Compounds (Coumarins) | C18 Ascentis Express | Methanol/Water gradient | UV-Vis | researchgate.net |

| Chiral Isochromene Derivatives | Cyclobond (β- and γ-cyclodextrin based) | Varies (e.g., Methanol/Water) | UV-Vis | nih.gov |

| 4-(Phenylselanyl)-2H-chromen-2-one (4-PSCO) | Not specified | Acetonitrile/Water | UV-Vis | nih.gov |

| Fipronil and Prometryn (using chromene-synthesis catalyst) | Not specified | Not specified | HPLC-UV | chemmethod.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic structure of this compound derivatives. upi.edu This method measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. msu.edu The chromene core contains a conjugated π-electron system, which acts as a chromophore, giving rise to characteristic absorption bands in the UV-Vis spectrum. msu.edu

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide valuable information about the electronic transitions within the molecule. upi.edu For most chromene derivatives, the spectra exhibit intense absorptions in the UV region, typically between 200 and 400 nm. These absorptions are generally attributed to π → π* transitions within the aromatic ring and the heterocyclic system. The presence of non-bonding electrons on the oxygen atom can also lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

The electronic properties and conjugation of the chromene system are highly sensitive to the nature and position of substituents on the ring. The introduction of various functional groups can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For example, the synthesis of a pyrimidine (B1678525) derivative of 6-bromo-2H-chromen-2-one resulted in a compound with a λmax at 275 nm. researchgate.net In another study, azo dyes based on 2-amino-7-hydroxy-4H-chromene derivatives exhibited λmax values in the range of 380-386 nm in ethanol (B145695), indicating a significant extension of the conjugated system. nih.gov

UV-Vis spectroscopy is also a powerful tool for monitoring chemical reactions and photophysical processes. The photochromic behavior of certain 2,2-diphenyl-2H-chromene derivatives has been studied by monitoring changes in their UV-Vis spectra upon irradiation. ineosopen.org Irradiation can lead to ring-opening, forming colored, open-ring isomers that absorb in the visible region, with new bands appearing at λmax values of 380 and 470 nm. ineosopen.org This change is reversible, and the disappearance of these bands can be monitored as the molecule thermally reverts to its original closed form. ineosopen.org

The data obtained from UV-Vis spectroscopy, when combined with results from other analytical techniques like NMR and IR spectroscopy, is crucial for the comprehensive structural elucidation of novel this compound derivatives. bohrium.comacademie-sciences.fr

Table 2: UV-Vis Absorption Maxima (λmax) for Selected Chromene Derivatives

| Compound/Derivative Class | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 6-Bromo-3-(pyrimidin-4-yl)-2H-chromen-2-one derivative | 275 | Not specified | researchgate.net |

| 2,2-Diphenyl-2H-chromene derivative (Photo-induced open form) | 380, 470 | Toluene | ineosopen.org |

| 2-Amino-7-hydroxy-4-phenyl-6-(phenyldiazenyl)-4H-chromene-3-carbonitrile | 380 | Ethanol | nih.gov |

| 2-Amino-7-hydroxy-4-(4-methoxyphenyl)-6-((4-methoxyphenyl)diazenyl)-4H-chromene-3-carbonitrile | 386 | Ethanol | nih.gov |

| 4H-Chromene derivatives (general) | 517 (for antioxidant assay) | Not specified | biointerfaceresearch.com |

| Coumarin derivatives | 298-316 | Not specified | sphinxsai.com |

Mechanistic Investigations of Biological Activities of 2h Chromen 2 Ol Derivatives in Vitro

Mechanistic Basis of Antimicrobial Activities

The antimicrobial properties of 2H-Chromen-2-ol derivatives are attributed to their ability to interfere with essential microbial enzymes and cellular pathways.

Antifungal Activity: Molecular Targets and Inhibition Mechanisms

Research into the antifungal action of this compound derivatives has identified key molecular targets, primarily enzymes crucial for fungal survival.

CYP51 (Sterol 14α-demethylase): A primary mechanism of antifungal activity for this compound derivatives is the inhibition of CYP51, a vital enzyme in the ergosterol (B1671047) biosynthesis pathway. researchgate.netnih.govnih.gov Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal growth inhibition. nih.gov Molecular docking studies have shown that these derivatives can effectively bind to the active site of Candida albicans CYP51. researchgate.netnih.govresearchgate.net For instance, certain 1H-1,2,4-triazole functionalized chromenols have demonstrated potent antifungal activity, with some compounds being more active than reference drugs like ketoconazole (B1673606) and bifonazole. nih.govnih.gov The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent on the 4th position of a triazole ring has been found to be particularly beneficial for this antifungal activity. researchgate.netnih.gov

DNA Topoisomerase IV: Besides CYP51, DNA topoisomerase IV has also been investigated as a potential target for the antifungal activity of this compound derivatives. researchgate.netnih.govdntb.gov.ua This enzyme is essential for DNA replication and segregation, and its inhibition can lead to cell death. Molecular docking studies suggest that these compounds can interact with and inhibit fungal DNA topoisomerase IV. researchgate.netnih.gov

Table 1: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Species | Molecular Target | Mechanism of Action | Reference |

| 1H-1,2,4-triazole functionalized chromenols | Candida albicans, Trichoderma viride, Aspergillus fumigatus | CYP51, DNA Topoisomerase IV | Inhibition of ergosterol biosynthesis, Inhibition of DNA replication | researchgate.netnih.govnih.gov |

| 2-(tert-butyl)-2H-chromen-2-ol substituted triazole | Candida albicans | CYP51 | Inhibition of ergosterol biosynthesis | researchgate.netnih.gov |

Antibacterial Activity: Enzymatic and Cellular Pathway Inhibition

The antibacterial effects of this compound derivatives are linked to the inhibition of key bacterial enzymes involved in cell wall synthesis.

MurB Enzyme: Molecular docking studies have suggested that the MurB enzyme is a probable target for the antibacterial activity of these compounds. researchgate.net MurB is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Its inhibition weakens the cell wall, leading to bacterial cell lysis and death. The antibacterial activity of these derivatives has been observed against various bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. asianpubs.orgresearchgate.net

DNA Gyrase: Some coumarin (B35378) derivatives have shown binding modes with DNA gyrase, suggesting this as another potential antibacterial mechanism. chimicatechnoacta.ru DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, and its inhibition is a validated antibacterial strategy.

Table 2: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Species | Molecular Target | Mechanism of Action | Reference |

| Chromenol derivatives | Escherichia coli | MurB Enzyme | Inhibition of peptidoglycan biosynthesis | researchgate.net |

| Spirocyclic coumarin derivatives | Escherichia coli, Staphylococcus aureus | DNA Gyrase | Inhibition of DNA replication | chimicatechnoacta.ru |

| 2H-Chromen-2-one derivatives | Staphylococcus aureus, Escherichia coli, Bacillus cereus | Not specified | Bacteriostatic and bactericidal activity | asianpubs.orgresearchgate.net |

Mechanistic Aspects of Anticancer Properties

This compound derivatives have demonstrated anticancer potential through the modulation of key signaling pathways and the induction of apoptosis.

Molecular Targets and Signaling Pathway Modulation

The anticancer activity of these compounds is often linked to their ability to interfere with signaling pathways that are dysregulated in cancer cells.

NF-κB (Nuclear Factor-kappa B): Several 2H-chromene derivatives have been identified as potent inhibitors of the NF-κB signaling pathway. caribjscitech.comnih.gov NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers. nih.gov For example, certain N-aryl, 3,4-dihydro substituted 2H-benzo[h]chromene-2-carboxamides have shown excellent inhibitory activity against NF-κB, leading to better anti-proliferative activities. caribjscitech.com A bis-4-hydroxycoumarin-type compound was found to inhibit TNFα-induced NF-κB activation in leukemia cell lines. nih.gov

MAPKs (Mitogen-Activated Protein Kinases): The MAPK signaling pathway, which includes ERK and p38, is another important target for 2H-chromene derivatives. nih.gov This pathway is involved in regulating cell proliferation, differentiation, and apoptosis. frontiersin.org An optically active isochroman-2H-chromene conjugate was found to decrease the phosphorylation of MAPK pathway proteins, particularly ERK and p38, in neuronal cells, contributing to its neuroprotective effects which can be relevant to cancer where these pathways are also active. nih.gov

Mechanisms of Apoptosis Induction

A key aspect of the anticancer activity of this compound derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells.

The induction of apoptosis is a desirable trait for anticancer agents as it leads to the selective elimination of tumor cells. caribjscitech.com For instance, a bis(4-hydroxy-2H-chromen-2-one) coumarin derivative was shown to induce apoptosis in MCF-7 human breast cancer cells. nih.govresearchgate.net This was achieved through the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2, which in turn led to an increase in caspase-3 gene expression. nih.govresearchgate.net Some 3-arylcoumarin derivatives have also been found to induce apoptosis in lung cancer cells by increasing the expression of Bax and decreasing Bcl-2. jocpr.com

Table 3: Anticancer Mechanisms of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Molecular Target/Pathway | Mechanism of Action | Reference |

| N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamides | NCI-H23 (lung cancer) | NF-κB | Inhibition of transcriptional activity, Anti-proliferative | caribjscitech.com |

| Bis-4-hydroxycoumarin-type compound | K-562 (leukemia), JURKAT (leukemia) | NF-κB | Inhibition of TNFα-induced activation | nih.gov |

| Isochroman-2H-chromene conjugate | SH-SY5Y (neuroblastoma) | MAPK (ERK, p38) | Decreased phosphorylation | nih.gov |

| Bis(4-hydroxy-2H-chromen-2-one) coumarin | MCF-7 (breast cancer) | Bax, Bcl-2, Caspase-3 | Upregulation of Bax, Downregulation of Bcl-2, Increased caspase-3 expression | nih.govresearchgate.net |

| 3-Arylcoumarin derivatives | A549 (lung cancer) | Bax, Bcl-2 | Increased Bax expression, Decreased Bcl-2 expression | jocpr.com |

Mechanistic Insights into Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are mediated through the modulation of key inflammatory mediators and signaling pathways.

These compounds have been shown to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov For example, a series of 4-ferrocenylchroman-2-one derivatives were found to inhibit LPS-induced production of NO, IL-6, and TNF-α in RAW 264.7 macrophages. nih.gov The mechanism behind this inhibition often involves the suppression of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. nih.gov By inhibiting these pathways, 2H-chromene derivatives can effectively reduce the expression of inflammatory genes and the subsequent production of inflammatory mediators.

Table 4: Anti-inflammatory Mechanisms of this compound Derivatives

| Compound/Derivative | Cell Line | Inflammatory Mediators | Signaling Pathway | Reference |

| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one | RAW 264.7 (macrophages) | NO, IL-6, TNF-α | NF-κB, MAPKs | nih.gov |

| Chromenol–triazole hybrids | Not specified | Not specified | Not specified | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Target Interaction

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives dictates their interactions with biological targets. nih.gov These studies involve systematic modifications of the chromene scaffold to pinpoint key functional groups and structural features that are essential for their biological effects. nih.govresearchgate.net

A significant body of research has focused on the anticancer potential of these derivatives. frontiersin.orgorientjchem.org SAR studies have revealed that the type and placement of substituents on the chromene ring are critical for their cytotoxic activity. researchgate.net For instance, research has shown that a 4-aryl moiety, a 3-cyano group, and a 2-amino group are often essential for cytotoxicity. researchgate.net Furthermore, the addition of an electron-donating group at the 7th position can enhance pharmacological activity, while an electron-withdrawing group at the same position may decrease it. researchgate.net In the context of anti-inflammatory activity, modifications to N-aryl, 3,4-dihydro substituted 2H-benzo[h]chromene-2-carboxamides have yielded derivatives with excellent inhibitory activity against NF-κB. nih.govresearchgate.net

In the realm of antimicrobial discovery, SAR studies have also provided valuable insights. For example, the introduction of a halogen atom into the coumarin skeleton can increase its lipophilicity, potentially leading to better cell penetration and higher binding affinity to microbial targets. researchgate.net The synthesis of various 2H-chromene derivatives and their subsequent evaluation have shown that certain substitutions lead to excellent activity against a range of microorganisms. researchgate.net

The following interactive table summarizes key SAR findings for this compound and related chromene derivatives.

| Scaffold/Derivative Class | Modification | Biological Target/Activity | Key SAR Findings | Reference(s) |

| 2H-benzo[h]chromene | N-aryl, 3,4-dihydro substitution | Anti-inflammatory (NF-κB inhibition), Antiproliferative | Modifications led to excellent inhibitory activity against NF-κB and better antiproliferative profiles. | nih.govfrontiersin.orgresearchgate.net |

| 4H-benzo[h]chromene | Halogenated derivatives | Anticancer | Substitution at the 4-position with specific halogen groups and increased lipophilicity enhances activity against various cancer cell lines. | researchgate.netorientjchem.org |

| Imino-2H-chromen and phenylimino-2H-chromen | N-(3,4-dimethoxyphenyl) substitution | Anticancer (MOLT-4 and SK-OV-3 cells) | The N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide demonstrated potent inhibitory activity. | researchgate.net |

| 2H-chromen-2-one | Halogen atom introduction | Antimicrobial | Increased lipophilicity and hydrophobicity can lead to better cell penetration and higher binding affinity. | researchgate.net |

| 4H-Chromene | Azo chromophore incorporation | Anticancer, Antimicrobial | Compounds with these moieties showed significant antiproliferative activity and potent antimicrobial effects. | nih.gov |

| 2H-chromene-based hydrazones | Anticancer (MCF-7 cells) | Certain derivatives induced apoptosis and arrested the cell cycle at the G2/M phase. | researchgate.net |

These SAR studies are instrumental in the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

In Vitro Assay Development and Validation for Biological Mechanism Elucidation

The elucidation of the biological mechanisms of this compound derivatives is heavily reliant on the development and validation of a wide array of in vitro assays. These assays are crucial for identifying the specific molecular targets and cellular pathways that these compounds modulate. scielo.br

For anticancer research, cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are fundamental for determining the cytotoxic effects on cancer cell lines. mdpi.com To further investigate the mechanism of cell death, assays that detect apoptosis, like Annexin V-FITC staining, are employed. researchgate.net Flow cytometry can then be used to quantify the apoptotic cell population. researchgate.net To pinpoint molecular targets, enzyme inhibition assays are essential. For example, some chromene derivatives have been evaluated as inhibitors of tubulin polymerization. mdpi.com

In the context of antimicrobial activity, the primary in vitro assays include the determination of the Minimum Inhibitory Concentration (MIC) using methods like the broth microdilution method. researchgate.net To explore the mechanism of action, researchers might investigate the inhibition of specific enzymes crucial for microbial survival, such as DNA gyrase. researchgate.net

The validation of these assays is a critical step to ensure the data is reliable and reproducible. acs.org This involves confirming the assay's accuracy, precision, and specificity, often by using known inhibitors or activators as positive controls.

Below is an interactive table summarizing common in vitro assays used for evaluating this compound derivatives.

| Assay Type | Purpose | Example Method | Biological Context | Reference(s) |

| Cell Viability Assay | To measure cytotoxic effects. | MTT Assay | Anticancer | researchgate.netmdpi.com |

| Apoptosis Assay | To detect programmed cell death. | Annexin V-FITC/PI Staining | Anticancer | researchgate.net |

| Cell Cycle Analysis | To determine effects on cell cycle progression. | Flow Cytometry | Anticancer | researchgate.net |

| Enzyme Inhibition Assay | To identify molecular targets. | Tubulin Polymerization Assay | Anticancer | mdpi.com |

| Antimicrobial Susceptibility Test | To determine the minimum concentration that inhibits microbial growth. | Broth Microdilution (for MIC) | Antimicrobial | researchgate.net |

| Antioxidant Activity Assay | To measure the capacity to scavenge free radicals. | DPPH Radical Scavenging Assay | Antioxidant | nih.govhilarispublisher.com |

| Anti-inflammatory Assay | To assess the inhibition of inflammatory mediators. | NF-κB Inhibition Assay | Anti-inflammatory | nih.govfrontiersin.orgresearchgate.net |

The development and rigorous validation of these in vitro assays are indispensable for accurately defining the biological mechanisms of this compound derivatives.

Computational Approaches to Biological Mechanism Prediction

Computational methods are increasingly vital in forecasting the biological mechanisms of novel compounds like this compound derivatives. These in silico tools offer valuable insights that can guide and streamline experimental research. researchgate.net

A notable computational tool is the Prediction of Activity Spectra for Substances (PASS). nih.govmdpi.comnih.gov PASS analysis can predict a wide range of biological activities for a chemical structure based on its similarity to a vast database of known bioactive compounds. nih.govmdpi.comnih.gov For this compound derivatives, PASS can generate probabilities for various activities, such as antifungal or anticancer, helping to prioritize experimental testing. nih.govnih.gov For instance, a high "Pa" (probability to be active) value for apoptotic agonism would support further in vitro testing for anticancer effects. nih.gov

Molecular docking is another powerful computational technique used to predict the binding orientation of a small molecule to its protein target. nih.gov This method can help to elucidate the mechanism of action at a molecular level. For example, docking studies have been used to predict the interaction of chromenol derivatives with fungal enzymes like sterol 14α-demethylase (CYP51), suggesting a potential mechanism for their antifungal activity. nih.govmdpi.comnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a compound and its biological target over time. nih.govresearchgate.net These simulations can assess the stability of the ligand-protein complex and reveal key interactions, which is crucial for understanding the inhibitory mechanism and for the rational design of more potent molecules. nih.govresearchgate.net For example, MD simulations have been used to analyze the conformational stability of complexes between chromene derivatives and enzymes like monoamine oxidase B (MAO-B). nih.gov

The following interactive table summarizes the application of these computational methods.

| Computational Method | Application | Insights Provided | Example | Reference(s) |

| PASS (Prediction of Activity Spectra for Substances) | Predicts a broad spectrum of biological activities. | Helps prioritize experimental validation of predicted activities. | Predicting antifungal activity of chromenol derivatives. | nih.govnih.govmdpi.comnih.gov |

| Molecular Docking | Predicts the preferred binding mode of a ligand to a protein target. | Elucidates potential mechanisms of action and identifies key binding interactions. | Docking of chromenol derivatives into the active site of fungal CYP51. | nih.govmdpi.comnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-protein complex over time. | Assesses the stability of the complex and provides a dynamic understanding of the interaction. | Analyzing the stability of chromene derivatives bound to MAO-B. | nih.govresearchgate.net |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. | Guides the design of new inhibitors with improved potency. | Modeling the inhibition of MAO-B by 2H-chromen-2-one derivatives. | nih.gov |

By integrating these computational predictions with experimental results, researchers can significantly accelerate the discovery and development of new therapeutic agents derived from the this compound scaffold.

Q & A

Q. What are the most reliable synthetic routes for 2H-chromen-2-ol derivatives, and how do reaction conditions influence yield?

The Pechmann condensation is a foundational method for synthesizing 2H-chromen-2-ones, a related scaffold. Solvent-free protocols using silica-supported sulfuric acid under grinding conditions achieve high yields (85–92%) by minimizing side reactions . Alternatively, LiBr-mediated von Pechmann reactions offer regioselective control for substituted derivatives (e.g., 3-phenyl variants) . Key variables include temperature (80–120°C), acid catalyst loading, and substituent electronic effects. For example, electron-donating groups on resorcinol precursors enhance cyclization efficiency .

Q. How can spectral characterization validate the structural integrity of this compound derivatives?

Standard protocols involve:

- ¹H/¹³C NMR : Confirm lactone ring formation via carbonyl carbon signals at δ 160–165 ppm and olefinic protons at δ 5.5–6.5 ppm .

- X-ray crystallography : Resolve substituent orientation (e.g., C3/C4 positions) and hydrogen-bonding patterns, as seen in CCDC-2181456 .

- FT-IR : Identify lactone C=O stretches at 1700–1750 cm⁻¹ and hydroxyl groups at 3200–3500 cm⁻¹ .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound derivatives?

Gram-positive bacterial inhibition (e.g., Staphylococcus aureus) and antifungal assays (e.g., Candida albicans) are common. Derivatives with pyrazole or phenylprop-2-en-1-one substituents show enhanced activity due to increased lipophilicity . Minimum inhibitory concentration (MIC) values typically range from 8–64 µg/mL, depending on substitution patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in substituent effects on antioxidant activity?

Molecular docking studies reveal that electron-withdrawing groups (e.g., nitro at C3) improve radical scavenging by stabilizing phenoxyl radicals via resonance. However, bulky substituents (e.g., indolyl groups) may sterically hinder interactions with reactive oxygen species (ROS) active sites . Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) further correlate electronic properties with experimental IC₅₀ values in DPPH assays .

Q. What strategies optimize regioselectivity in cross-metathesis reactions for flav-2-ene derivatives analogous to this compound?

Ring-closing metathesis (RCM) of 2-allylphenyl benzoates requires Grubbs II catalyst (5 mol%) and inert conditions to prevent olefin isomerization. Substitution on the benzoyl chloride (B-ring) directs regioselectivity; para-methoxy groups favor cyclization over dimerization (yields >75%) . Retrosynthetic analysis (Scheme 2, ) highlights the role of allylbenzene precursors in A-ring formation.

Q. How do solvent-free synthesis protocols address reproducibility challenges in this compound preparation?

Traditional Pechmann methods often suffer from solvent-dependent side reactions (e.g., dimerization). Solvent-free grinding with silica-supported H₂SO₄ eliminates polarity mismatches, reduces reaction time (30–45 min), and simplifies purification (no column chromatography needed). Yields improve by 15–20% compared to ethanol-based methods .

Q. What statistical frameworks validate the reproducibility of bioactivity data across independent studies?

Use Cohen’s κ coefficient to assess inter-laboratory agreement in MIC values. For example, discrepancies in antifungal results may arise from variations in inoculum size (CFU/mL) or incubation time. CONSORT-EHEALTH guidelines recommend open-source sharing of raw data and assay protocols (e.g., screen recordings of microplate preparation) .

Methodological Considerations Table

Contradictions & Mitigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.